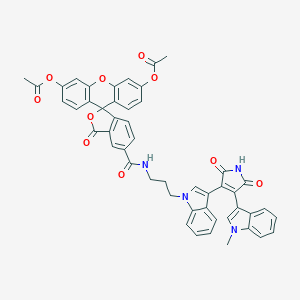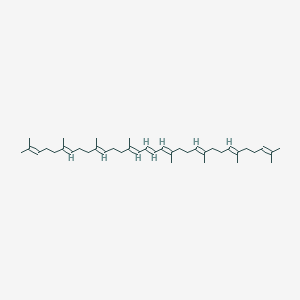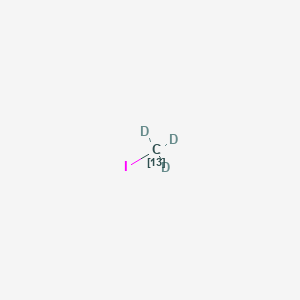
8-Hidroxi-7-cloroquinolina
Descripción general
Descripción
7-Chloroquinolin-8-ol: is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its biological activities.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Antimalarial Activity: It has been studied for its potential antimalarial properties, showing moderate to high activity against Plasmodium species.
Medicine:
Anticancer Activity: Research has shown that derivatives of 7-Chloroquinolin-8-ol possess anticancer properties, particularly against breast, colon, and cervical cancer cell lines.
Industry:
Dye Manufacturing: The compound is used in the synthesis of dyes due to its chromophoric properties.
Mecanismo De Acción
Target of Action
7-Chloroquinolin-8-ol, also known as Clioquinol, is primarily used as an antifungal agent .
Mode of Action
It is known to be bacteriostatic, meaning it inhibits the growth or multiplication of bacteria . This property allows it to effectively combat various fungal infections .
Pharmacokinetics
When applied topically, absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
The primary result of the action of 7-Chloroquinolin-8-ol is the inhibition of fungal growth, making it an effective treatment for various fungal infections . Due to its bacteriostatic properties, it may also inhibit the growth of certain bacteria .
Action Environment
The efficacy and stability of 7-Chloroquinolin-8-ol can be influenced by various environmental factors. For instance, the presence of an occlusive dressing can enhance the absorption of the compound when applied topically . .
Análisis Bioquímico
Biochemical Properties
7-Chloroquinolin-8-ol has been synthesized and evaluated for its activity as an antimicrobial, antimalarial, and anticancer agent It interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
The effects of 7-Chloroquinolin-8-ol on cells are primarily observed in its antimicrobial, antimalarial, and anticancer activities It influences cell function by disrupting the normal processes of the cells, leading to their death
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of 7-Chloroquinolin-8-ol can be achieved through several classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions.
Modern Methods: Recent advancements include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Chloroquinolin-8-ol can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 7-chloroquinolin-8-amine.
Substitution: Formation of 7-azidoquinolin-8-ol.
Comparación Con Compuestos Similares
7-Chloroquinoline: Lacks the hydroxyl group at the 8th position, resulting in different biological activities.
8-Hydroxyquinoline: Lacks the chlorine atom at the 7th position, leading to variations in antimicrobial and antimalarial properties.
5-Chloro-8-hydroxyquinoline: Similar structure but with the chlorine atom at the 5th position, showing different pharmacological profiles.
Uniqueness:
7-Chloroquinolin-8-ol: stands out due to its combined chlorine and hydroxyl functionalities, which contribute to its unique biological activities and versatility in chemical reactions.
Propiedades
IUPAC Name |
7-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFNYXBFISIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236513 | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-86-8 | |
| Record name | 7-Chloro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLORO-8-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of copper interaction in the analysis of 7-Chloroquinolin-8-ol?
A: Research highlights that 7-Chloroquinolin-8-ol, as a component of Halquinol, exhibits reactivity with copper during chloroform extraction. [] This interaction can hinder the formation of silyl ether derivatives, which are crucial for accurate analysis using gas-liquid chromatography. To overcome this, researchers suggest a partitioning step involving dilute mineral acid to dissociate the copper chelate, followed by the addition of EDTA before back-extraction into dichloromethane. [] This approach ensures accurate quantification of 7-Chloroquinolin-8-ol and its related compounds in complex mixtures.
Q2: How do structural modifications of chloroquine derivatives, including the presence of 7-Chloroquinolin-8-ol, affect their potential as corrosion inhibitors?
A: Theoretical investigations employing Density Functional Theory (DFT) have explored the corrosion inhibition potential of various chloroquine derivatives. [] The study specifically examined the impact of structural modifications, including the presence of 7-Chloroquinolin-8-ol and variations in substituents, on their inhibitory effectiveness. Calculations of electronic parameters such as EHOMO, ELUMO, and energy gap, alongside molecular descriptors like electronegativity and dipole moments, revealed a correlation between the electronic structure and the corrosion inhibition efficiency. Notably, the presence of -NH3 substituents in chloroquine derivatives containing 7-Chloroquinolin-8-ol was predicted to enhance their inhibition efficiency. [] This insight underscores the importance of structural modifications in tailoring the properties of these compounds for specific applications, including corrosion prevention.
Q3: Can you provide details about the analytical techniques used to quantify 7-Chloroquinolin-8-ol in pharmaceutical formulations?
A: Researchers have developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying 7-Chloroquinolin-8-ol in pharmaceutical dosage forms, including suspensions and boluses. [] This method offers advantages like simplicity, speed, cost-effectiveness, and accuracy. The validated method demonstrated linearity within specific concentration ranges for 5-chloroquinolin-8-ol (12-28 µg/mL) and 5,7-dichloroquinolin-8-ol (33-77 µg/mL). [] Utilizing such robust analytical techniques ensures the quality control of Halquinol-containing formulations, confirming the presence of 7-Chloroquinolin-8-ol and its related compounds within specified limits.
Q4: What is the composition of Halquinol and the regulatory definition of its key components?
A: Halquinol is a mixture produced by chlorinating quinolin-8-ol. It primarily comprises three components: 5,7-dichloroquinolin-8-ol (57% to 74%), 5-chloroquinolin-8-ol (23% to 40%), and 7-chloroquinolin-8-ol (up to 4%). [] Regulatory standards mandate that the total content of these three components in Halquinol must fall within the range of 95% to 105%. [] This controlled composition is crucial for maintaining the efficacy and safety profile of Halquinol in its various applications, including veterinary medicine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)









![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)


